(2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine
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Overview
Description
(2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine can be achieved through several methods. One common approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours . The reaction mixture is then concentrated, diluted with water, basified with sodium hydroxide, and extracted with ether to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki–Miyaura coupling .
Biology and Medicine: In medicinal chemistry, (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group .
Industry: The compound finds applications in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioactivity .
Mechanism of Action
The mechanism of action of (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and pathways .
Comparison with Similar Compounds
2-Methyl-3-trifluoromethylaniline: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
Flunixin: An analgesic compound with a similar trifluoromethyl-phenyl structure.
Cardarine (GW 501516): A compound with a trifluoromethyl-phenyl group used in research for its potential metabolic effects.
Uniqueness: (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine is unique due to its prop-2-ynyl-amine group, which imparts distinct reactivity and potential for forming diverse chemical derivatives
Properties
Molecular Formula |
C11H10F3N |
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Molecular Weight |
213.20 g/mol |
IUPAC Name |
2-methyl-N-prop-2-ynyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N/c1-3-7-15-10-6-4-5-9(8(10)2)11(12,13)14/h1,4-6,15H,7H2,2H3 |
InChI Key |
RBGCJANUIILTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NCC#C)C(F)(F)F |
Origin of Product |
United States |
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